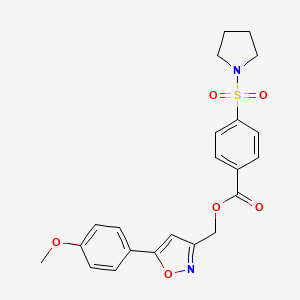![molecular formula C19H19FN4O3S B2411347 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide CAS No. 2034453-63-7](/img/structure/B2411347.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide is a complex organic compound with unique chemical and physical properties. This compound combines a benzo[c][1,2,5]thiadiazole moiety with an indole derivative, resulting in a multifaceted structure that exhibits interesting biological and chemical activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide typically involves multi-step organic reactions. Initial steps often include the formation of intermediate compounds through nitration, reduction, and condensation reactions. Careful control of reaction conditions such as temperature, pH, and solvent choice is crucial to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, large-scale synthesis may utilize flow chemistry techniques for continuous production, improving efficiency and scalability. Techniques like crystallization and chromatography are employed to purify the final product, ensuring it meets the required standards for further applications.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide undergoes several chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the various functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions such as elevated temperatures, specific solvent systems, and the presence of catalysts are optimized to drive these transformations effectively.
Major Products Formed: Major products formed from these reactions can include derivatives with altered functional groups, such as hydroxylation or halogenation products. Each reaction pathway offers a distinct set of derivatives, expanding the compound's utility in various research and industrial contexts.
Aplicaciones Científicas De Investigación
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide has a wide range of scientific research applications. In chemistry, it serves as a precursor for synthesizing more complex molecules. In biology, it's used in studies involving cellular processes and signaling pathways due to its potential bioactivity. In medicine, its derivatives are investigated for therapeutic properties, including anticancer and antimicrobial activities. In industry, it finds use in the development of new materials and compounds with unique properties for various technological applications.
Mecanismo De Acción
The mechanism by which N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide exerts its effects is often through interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or nucleic acids, with the compound influencing biological pathways and processes. The specific pathways involved depend on the biological context and the functional groups present in the compound, facilitating a range of biochemical interactions.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, such as other indole or benzo[c][1,2,5]thiadiazole derivatives, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide stands out due to the presence of the fluoro and dioxidobenzo moieties. These unique functional groups can influence its reactivity and biological activity, making it a valuable compound for specific applications. Similar compounds may include indole-3-acetic acid, benzo[c][1,2,5]thiadiazole-7-carboxylic acid, and their derivatives, each offering different properties and utilities.
And there you have it! Hope that was detailed enough to inspire your next big project
Propiedades
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c1-23-17-7-6-14(20)11-18(17)24(28(23,26)27)9-8-21-19(25)10-13-12-22-16-5-3-2-4-15(13)16/h2-7,11-12,22H,8-10H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXQERANZORUJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2411264.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2411266.png)

![4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N-diethyl-3,5-dimethylpyrazole-1-carboxamide](/img/structure/B2411268.png)
![20-ethyl-1alpha,6beta,14alpha,16beta-tetramethoxy-4-[[[2-[(3S)-3-methyl-2,5-dioxo-1-pyrrolidinyl]benzoyl]oxy]methyl]-aconitane-7,8-diol,2-hydroxy-1,2,3-propanetricarboxylate](/img/new.no-structure.jpg)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2411272.png)

![6-Methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B2411275.png)



![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2411281.png)
![ethyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2411283.png)

